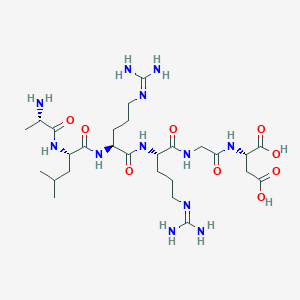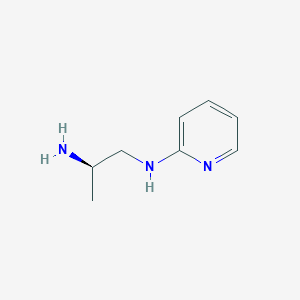![molecular formula C18H17N3O B12574009 Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl- CAS No. 613660-96-1](/img/structure/B12574009.png)
Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pirrolidina, 1-[[5-(3-cianofenil)-3-piridinil]carbonil]-2-metil- es un compuesto orgánico complejo que pertenece a la clase de las pirrolidinas. Las pirrolidinas son heterociclos de cinco miembros que contienen nitrógeno y se utilizan ampliamente en química medicinal debido a sus versátiles actividades biológicas. Este compuesto en particular se caracteriza por la presencia de un anillo de pirrolidina, un grupo cianofenil y un grupo piridinil, lo que lo convierte en una molécula única y potencialmente valiosa en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Pirrolidina, 1-[[5-(3-cianofenil)-3-piridinil]carbonil]-2-metil- típicamente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de pirrolidina: Esto se puede lograr mediante reacciones de ciclación que involucran aminas y compuestos carbonílicos.
Introducción del grupo cianofenil: Este paso a menudo implica el uso de reacciones de cianación, donde un precursor fenil adecuado se trata con agentes cianurantes.
Uniones del grupo piridinil: Esto se puede lograr a través de reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, donde un ácido borónico piridinil se acopla con un intermedio halogenado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones. El proceso también puede implicar pasos de purificación, como recristalización o cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
Pirrolidina, 1-[[5-(3-cianofenil)-3-piridinil]carbonil]-2-metil- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Intermediarios halogenados y nucleófilos en solventes polares.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Pirrolidina, 1-[[5-(3-cianofenil)-3-piridinil]carbonil]-2-metil- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Pirrolidina, 1-[[5-(3-cianofenil)-3-piridinil]carbonil]-2-metil- implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o puede interactuar con los receptores para modular las vías de señalización. El mecanismo exacto depende del contexto biológico específico y los objetivos moleculares involucrados.
Comparación Con Compuestos Similares
Compuestos similares
Pirrolidina-2-ona: Otro derivado de pirrolidina con diferentes grupos funcionales.
Pirrolidina-2,5-diona: Conocida por su actividad biológica y utilizada en química medicinal.
Prolinol: Un derivado de pirrolidina con grupos hidroxilo, utilizado en síntesis asimétrica.
Singularidad
Pirrolidina, 1-[[5-(3-cianofenil)-3-piridinil]carbonil]-2-metil- es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Número CAS |
613660-96-1 |
|---|---|
Fórmula molecular |
C18H17N3O |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
3-[5-(2-methylpyrrolidine-1-carbonyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C18H17N3O/c1-13-4-3-7-21(13)18(22)17-9-16(11-20-12-17)15-6-2-5-14(8-15)10-19/h2,5-6,8-9,11-13H,3-4,7H2,1H3 |
Clave InChI |
DQFWKURETIDMNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


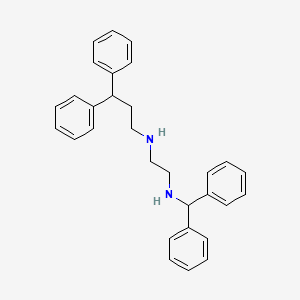

![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)

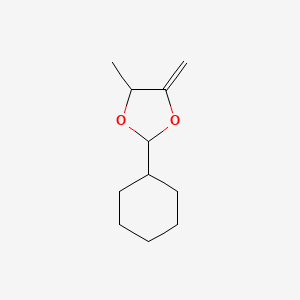
![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
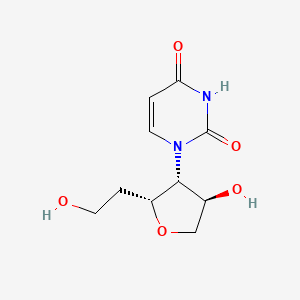
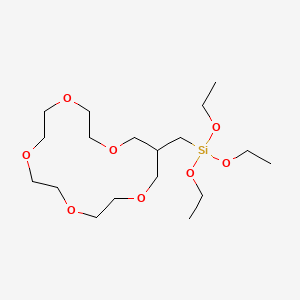
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)

![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
